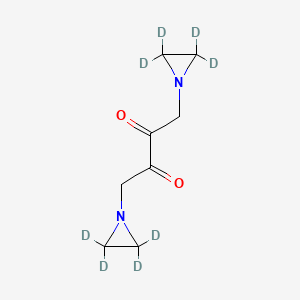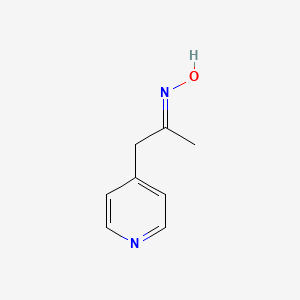
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide is a chemical compound with the molecular formula C8H12N2O2•2HBr. It is a deuterated derivative of 1,4-Bis(1-aziridinyl)-2,3-butanedione, which is used in various chemical syntheses. The compound is known for its application in the synthesis of 2,3-butanedione derivatives and is primarily used for research purposes .
Méthodes De Préparation
The synthesis of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the reaction of aziridine with butanedione under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound involves large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.
Analyse Des Réactions Chimiques
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to yield corresponding reduced derivatives.
Substitution: The aziridine groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the interaction of its aziridine groups with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide can be compared with other similar compounds such as:
1,4-Bis(1-aziridinyl)-2,3-butanedione: The non-deuterated version of the compound.
1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide: The non-deuterated dihydrobromide salt.
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8: The deuterated version without the dihydrobromide salt. The uniqueness of this compound lies in its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts
Propriétés
IUPAC Name |
1,4-bis(2,2,3,3-tetradeuterioaziridin-1-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N1CC(=O)C(=O)CN2C(C2([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)





![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
